molecular formula C17H15ClN4O3S2 B2477851 4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide CAS No. 313231-23-1

4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide

Cat. No. B2477851
CAS RN: 313231-23-1
M. Wt: 422.9
InChI Key: YGGHGSRBEXIBSP-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide” is an organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a thiadiazole group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps. One possible method could involve a Friedel Crafts acylation followed by a Clemmensen Reduction . The specific synthesis pathway would depend on the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and thiadiazole groups would each contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. For example, reactions at the benzylic position could involve free radical bromination, nucleophilic substitution, or oxidation . The specific reactions would depend on the exact structure of the compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its molecular weight, solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One research avenue involves the synthesis of related compounds through a series of reactions, including esterification and hydrazinolysis, leading to the creation of formazans. These synthesized compounds exhibit antimicrobial activity against pathogenic bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Inhibition of Bacterial Secretion Systems

Another study identified analogues of a related compound as inhibitors of the type III secretion system in Yersinia, indicating a potential application in preventing or treating bacterial infections. This research also involved the synthesis and evaluation of several compounds, demonstrating varied potency and establishing a structure-activity relationship (Kauppi et al., 2007).

Catalytic Applications

Research has also focused on catalytic applications, such as the use of related compounds in the synthesis of various derivatives under aqueous media, emphasizing the role of such compounds in facilitating green chemistry protocols (Khazaei et al., 2015).

Anticancer Activity

Additionally, derivatives of similar compounds have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. This line of research demonstrates the potential of these compounds in developing anticancer therapies (Yılmaz et al., 2015).

Antimicrobial and Antifungal Action

Further studies have extended to the synthesis and pharmacological evaluation of sulfonamide derivatives for their antimicrobial and antifungal properties, showing sensitivity against various bacterial strains and Candida albicans (Sych et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring new synthesis methods, investigating its properties under different conditions, or studying its interactions with other compounds .

properties

IUPAC Name

4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGHGSRBEXIBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide

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